B1575036 Melanoma-associated antigen C1 (1083-1091)

Melanoma-associated antigen C1 (1083-1091)

Cat. No. B1575036
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma-associated antigen C1

Scientific Research Applications

T-Cell Recognition and Immunotherapy

Melanoma-associated antigen C1 (MAGE-C1) plays a crucial role in the recognition by CD4+ T-cells, as indicated by studies like the one by Topalian et al. (1994). They found that antigens derived from melanomas, including those encoded by genes like tyrosinase, are recognized by melanoma-specific CD4+ T-cells, which is critical for developing cancer immunization strategies (Topalian et al., 1994).

Prognostic Significance in Cancer

Research by Tian et al. (2021) highlighted the high expression of MAGE-C1 in colorectal cancer and its association with poor prognosis. This indicates that MAGE-C1 can be a significant prognostic marker in various cancers (Tian et al., 2021).

Expression Patterns in Breast Cancer

Hou et al. (2016) investigated the expression of MAGE-C1 in breast cancer. They found that the expression is positively associated with high tumor grade and reduced recurrence-free survival, suggesting its potential as a target for tumor immunotherapy and as a marker for advanced cancer (Hou et al., 2016).

Monitoring Tumor Burden

Morgan et al. (1984) demonstrated that measuring levels of melanoma-associated antigens, such as MAGE-C1, in serum could be useful for monitoring tumor burden in patients with malignant melanoma (Morgan et al., 1984).

Predicting Lymph Node Metastasis

Curioni-Fontecedro et al. (2011) found that expression of MAGE-C1 in primary melanoma is a potent predictor of sentinel lymph node metastasis. This information can be crucial for treatment planning and understanding the progression of melanoma (Curioni-Fontecedro et al., 2011).

Interaction with Other Cancer-Testis Antigens

Cho et al. (2006) reported a direct interaction between two cancer-testis antigens, MAGE-C1 and NY-ESO-1. This interaction can be significant in understanding the coordinated expression of these proteins in cancer and may have implications in cancer immunotherapy (Cho et al., 2006).

Vaccine Development for Melanoma

Nestle et al. (1998) discussed the potential of MAGE-C1 as a candidate for vaccination therapy in melanoma, emphasizing the role of dendritic cells in inducing an antitumor immune response (Nestle et al., 1998).

properties

sequence

KVVEFLAML

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma-associated antigen C1 (1083-1091)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.